Disperse Red 13

Catalog No.
S570882
CAS No.
3180-81-2
M.F
C16H17ClN4O3
M. Wt
348.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Red 13

CAS Number

3180-81-2

Product Name

Disperse Red 13

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol

Molecular Formula

C16H17ClN4O3

Molecular Weight

348.78 g/mol

InChI

InChI=1S/C16H17ClN4O3/c1-2-20(9-10-22)13-5-3-12(4-6-13)18-19-16-8-7-14(21(23)24)11-15(16)17/h3-8,11,22H,2,9-10H2,1H3

InChI Key

FEJPWLNPOFOBSP-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Synonyms

Disperse Red 13

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Dye Adsorption

Field: Environmental Science and Nanotechnology

Application: Disperse dyes are used in studies related to the elimination of dyes from aqueous solutions .

Method: In one study, a novel quaternary organo-metal oxide nanocomposite was prepared and used for the adsorption of disperse red dye from aqueous solutions . The nanocomposite was characterized using different techniques, and the effect of various adsorption parameters was studied .

Results: The maximum amount of dye adsorbed was 100 mg/g at pH 2 and 4, respectively, with a physical spontaneous, and exothermic adsorption process . Monte Carlo simulation studies confirmed the strong interactions between the dye and surfaces atoms of the nanocomposite .

Dye Removal

Field: Environmental Engineering

Application: Disperse Red 13 is used in studies related to the removal of dyes from aqueous solutions using different coagulants .

Method: In one study, the performance of different coagulants (aluminium sulphate, aluminium chloride, and ferric chloride) was examined for removing Disperse Red 13 from dye solution . Coagulation studies determined the optimum pH, mixing time, coagulant dosages, and initial dye concentrations .

Results: Under certain conditions, ferric chloride could remove more than 98% of Disperse Red 13 . The maximum volume of sludge was 0.3 kg/m3 which was produced when ferric chloride was used as a coagulant .

Non-Linear Optical Material

Field: Optical Physics

Application: Disperse Red 13 (DR13) is an azo dye that can be used as a non-linear optical (NLO) material .

Method: It is an azobenzene functionalized molecule with reversible cis-trans photoisomerization .

Results: This property allows it to be used for optical memory and switching devices .

Absorption and Luminescence Band Shift

Application: Disperse Red 13 is used in studies related to the absorption and luminescence band shifts when attached on silica spheres .

Method: A covalent bond is formed between an isocyanatopropyl triethoxysilane (ICPTES) and a Disperse Red 13 prior to being incorporated inside the spheres .

Results: The absorption band for the Disperse Red 13 shifted 28 nm toward shorter wavelength due to the antiparallel geometry of the azo-chromophores . A broad luminescence was observed for Disperse Red 13 in silica spheres and shifted toward the blue with increasing excitation wavelength .

Dye Synthesis

Field: Chemistry

Application: Disperse Red 13 is used in the synthesis of new disperse dyes .

Method: A series of new disperse dyes have been synthesized over the past thirteen years in an environmentally safe and economical way using innovative methods, conventional methods, or using microwave technology as a safe and uniform method of heating .

Results: The synthesized dyes can be applied to most synthetic fibers using simple exhaustion techniques .

Dye Removal

Field: Environmental Science

Application: Disperse Red 13 is used in studies related to the elimination of dyes from aqueous solutions .

Method: A comprehensive study that combined both experimental and computational experiments was performed to evaluate the usage of organo-metal oxide nanocomposite for the elimination of disperse red dye from aqueous solutions .

Results: The maximum amount of dye adsorbed was 100 mg/g on the nanocomposite at pH 2 and 4, respectively with a physical spontaneous, and exothermic adsorption process .

Disperse Red 13 is an azo dye characterized by the chemical formula C₁₆H₁₇ClN₄O₃ and a molecular weight of 348.78 g/mol. It is also known by synonyms such as Celliton Fast Rubine B and Cibacet Rubine BS. This compound features a chlorine substituent, which distinguishes it from similar dyes, such as Disperse Red 1, which lacks this feature. The presence of chlorine in its structure has implications for its biological activity and environmental impact .

, particularly oxidation and reduction processes that can lead to the formation of mutagenic byproducts. Studies have shown that the dye itself can induce chromosomal damage in human lymphocytes, while its oxidation and reduction products also exhibit mutagenic activity . The oxidation process can be simulated using hepatic biotransformation models, revealing that the dye's degradation products may pose significant health risks due to their potential carcinogenic effects .

Disperse Red 13 has been associated with mutagenic properties, as demonstrated in several assays, including the Ames test and the Micronucleus Assay. These studies indicate that the dye can induce frame-shift mutations and chromosomal damage in various biological systems, including human cells and aquatic organisms . The chlorine substituent in Disperse Red 13 appears to reduce its mutagenicity compared to Disperse Red 1, although it still presents ecotoxicity concerns .

Disperse Red 13 can be synthesized through azo coupling reactions involving appropriate diazonium salts and coupling components. The synthesis typically involves:

  • Preparing a diazonium salt from an amine precursor.
  • Coupling this diazonium salt with an aromatic compound containing hydroxyl or amino groups.
  • Introducing chlorine into the structure through chlorination reactions.

The specific synthetic route can vary based on desired purity and yield .

Interaction studies involving Disperse Red 13 have focused on its toxicological effects on aquatic life and human health. Research indicates that exposure to this dye can lead to significant cytotoxicity in cell cultures and acute toxicity in aquatic organisms like Daphnia similis . The presence of chlorine in Disperse Red 13 modifies its interaction profile compared to other azo dyes, affecting both mutagenicity and ecotoxicity .

Disperse Red 13 shares structural similarities with several other azo dyes, particularly those within the Disperse Red category. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Disperse Red 1C₁₆H₁₇N₄O₃Lacks chlorine; higher mutagenicity
Disperse Blue 1C₁₆H₁₅N₃O₂Different color; used for textiles
Disperse Yellow 3C₁₂H₁₅N₃O₂Lower toxicity; different applications
Disperse Orange 37C₂₀H₂₂N₄O₂Higher solubility; used in various polymers

Disperse Red 13's unique chlorine substituent contributes to its distinct biological activity profile compared to these similar compounds. While it retains vibrant color properties necessary for applications in textile industries, its reduced mutagenicity relative to Disperse Red 1 highlights the importance of chemical modifications for safety considerations .

Diazotization and Coupling Reaction Mechanisms

The synthesis of Disperse Red 13 follows a classical two-step azo dye formation process involving diazotization of an aromatic amine followed by azo coupling with an activated aromatic compound [2] [4]. The complete synthetic pathway transforms 2-chloro-4-nitroaniline into a diazonium salt intermediate, which subsequently couples with N-ethyl-N-hydroxyethylaniline to yield the final azo dye product [2] [4].

Diazotization Mechanism

The diazotization reaction begins with the in-situ generation of nitrous acid from sodium nitrite and hydrochloric acid under acidic conditions [13]. The primary amine 2-chloro-4-nitroaniline undergoes protonation to form an ammonium ion, which then reacts with nitrous acid to produce a nitrosamine intermediate [13]. This intermediate subsequently undergoes rearrangement and elimination reactions to form the diazonium ion [13].

The stepwise mechanism proceeds as follows: first, nitrous acid formation occurs through the reaction of sodium nitrite with hydrochloric acid in aqueous solution [22]. The aromatic amine then undergoes protonation in the acidic medium, followed by reaction with nitrous acid to form the nitrosamine [13]. Finally, the nitrosamine rearranges through a series of eliminations to generate the electrophilic diazonium cation [13].

Temperature control represents a critical parameter during diazotization, as most diazonium salts demonstrate instability at temperatures above 5°C [32]. The reaction is typically conducted in an ice bath at 0-5°C to maintain the stability of the diazonium intermediate [6] [32]. The exothermic nature of the diazotization reaction, with enthalpies ranging from -65 to -150 kilojoules per mole, necessitates efficient heat removal through direct ice addition or external cooling systems [32].

Azo Coupling Mechanism

The azo coupling reaction represents an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and the activated aromatic compound serves as the nucleophile [12]. In the synthesis of Disperse Red 13, the diazonium salt derived from 2-chloro-4-nitroaniline couples with N-ethyl-N-hydroxyethylaniline at the para position relative to the dimethylamino group [12].

The coupling reaction mechanism involves the attack of the electron-rich aromatic ring of N-ethyl-N-hydroxyethylaniline on the electrophilic terminal nitrogen of the diazonium group [12]. The reaction proceeds through a carbocation intermediate, followed by deprotonation to restore aromaticity and form the azo linkage [12]. The presence of electron-donating groups on the coupling component enhances the reaction rate and selectivity [12].

The pH conditions during coupling require careful optimization, as the reaction must occur under mildly acidic to neutral conditions [24]. Excessively low pH values inhibit the coupling reaction, while highly basic conditions can lead to decomposition of the diazonium salt [24]. The optimal pH range for Disperse Red 13 synthesis falls between 3-8, with specific optimization depending on the industrial application requirements [17] [21].

Sandmeyer Synthesis Optimization Parameters

While the classical Sandmeyer reaction involves copper-catalyzed substitution of diazonium salts with halides, the principles of diazonium salt optimization developed in Sandmeyer chemistry directly apply to azo coupling reactions [14]. The optimization parameters encompass catalyst systems, reaction conditions, and substrate modifications that enhance both yield and selectivity [14].

Catalyst System Optimization

The formation and stability of diazonium intermediates can be enhanced through careful selection of acid systems and additives [14]. Hydrochloric acid concentration requires optimization to ensure complete diazotization while maintaining diazonium salt stability [22]. Experimental studies demonstrate that hydrochloric acid concentrations below 1.2 equivalents per aniline result in incomplete diazotization and formation of undesirable yellow precipitates [22].

Temperature control during the Sandmeyer-related diazotization step involves balancing reaction rate with intermediate stability [14]. Lower temperatures favor diazonium salt stability but reduce reaction rates, while elevated temperatures accelerate diazotization but promote decomposition [32]. The optimal temperature range of 0-5°C represents a compromise between these competing factors [6] [32].

Reaction Kinetics and Mass Transfer

The diazotization reaction exhibits rapid kinetics at low temperatures, with reaction rates approaching diffusion-controlled limits in aqueous hydrochloric acid solutions [22]. This rapid kinetics necessitates efficient mixing to ensure uniform temperature distribution and prevent local overheating [32]. Industrial implementations utilize controlled addition rates of sodium nitrite solution to manage heat generation and maintain temperature control [32].

Mixing efficiency becomes particularly critical in scaled production, where poor mass transfer can lead to incomplete conversion and side product formation [40]. Continuous flow systems offer advantages in this regard, providing enhanced mixing through controlled residence time distribution and improved heat transfer characteristics [37] [40].

Industrial-Scale Production Methodologies

Industrial production of Disperse Red 13 employs both batch and continuous processing approaches, with each methodology offering distinct advantages depending on production scale and quality requirements [38] [42]. The selection between batch and continuous processes depends on factors including production volume, capital investment, operational costs, and environmental considerations [38].

Batch Production Systems

Traditional batch production utilizes jacketed reactors with external cooling systems to manage the exothermic diazotization reaction [35] [42]. The process begins with the preparation of separate solutions: an acidic solution of 2-chloro-4-nitroaniline in water with hydrochloric acid, and an aqueous solution of sodium nitrite [6]. Both solutions are pre-cooled to near 0°C before combining under controlled conditions [42].

The diazotization step requires careful temperature monitoring and ice addition to maintain the reaction temperature below 5°C [32] [42]. Industrial batch reactors typically incorporate automated temperature control systems with emergency cooling capabilities to manage potential thermal runaway conditions [32]. The coupling step involves addition of the pre-cooled N-ethyl-N-hydroxyethylaniline solution to the diazonium salt solution under controlled pH conditions [6].

Batch production systems demonstrate several advantages including operational flexibility, easier quality control, and lower capital investment for smaller production volumes [42]. However, batch processes require longer cycle times, higher labor costs, and greater utility consumption compared to continuous alternatives [38] [42].

Continuous Flow Manufacturing

Continuous flow synthesis of azo dyes, including Disperse Red 13, offers significant advantages in terms of safety, efficiency, and environmental impact [37] [38]. Microfluidic systems enable precise control of reaction conditions, including temperature, residence time, and mixing efficiency [37]. The continuous synthesis achieves conversions of 98% in approximately 2.4 minutes using optimized flow rates and temperature control [37].

Industrial continuous flow systems utilize tubular reactors with efficient heat exchange capabilities to manage the exothermic diazotization reaction [40] [42]. The design incorporates separate feed streams for the aniline solution, sodium nitrite solution, and coupling component, with controlled mixing at designated points [37] [40]. Temperature control systems maintain precise thermal conditions throughout the reactor length [40].

Continuous production demonstrates superior economics for large-scale manufacture, with cost reductions of approximately 4.68 times compared to equivalent batch processes [38]. Additionally, continuous systems require 39-42% less water consumption and offer plant footprint reductions of 2.4 to 4.5 times relative to batch operations [38].

The following table summarizes key production parameters for both batch and continuous methodologies:

ParameterBatch ProcessContinuous Process
Typical Yield85-95%92-97%
Reaction Time2-4 hours2-5 minutes
Temperature ControlIce bath coolingJacketed tubular reactors
Heat RemovalDirect ice additionContinuous heat exchange
Production Rate5-25 kg batches1.7-1.9 kg/day pilot scale
Water ConsumptionBaseline39-42% reduction
Capital CostLower for small scaleHigher initial, lower operating

Purification Techniques and Yield Optimization

The purification of Disperse Red 13 involves multiple separation and crystallization steps designed to remove unreacted starting materials, inorganic salts, and colored impurities [25] [30]. The selection of appropriate purification techniques directly impacts both product purity and overall process yield [27] [29].

Crystallization and Recrystallization Methods

Primary product isolation involves precipitation of the crude azo dye through controlled cooling and pH adjustment [25]. The initial precipitation occurs when the reaction mixture is cooled to room temperature, causing the sodium salt of the azo dye to crystallize [25]. Subsequent acidification with concentrated hydrochloric acid converts the sodium salt to the free acid form, which precipitates as purple crystals with metallic luster [25].

Recrystallization represents the primary purification technique for removing colored impurities and achieving the required product purity [25] [28]. The process involves dissolving the crude product in boiling water, followed by controlled cooling to promote slow crystal formation [25]. The crystallization temperature and cooling rate significantly influence crystal quality and yield recovery [27] [33].

Disperse dyes present unique challenges in recrystallization due to their limited water solubility and tendency toward particle aggregation [27] [29]. The particle size distribution of recrystallized material must be carefully controlled to prevent aggregation and maintain dispersion stability [27]. Recrystallization from alcohol-water mixtures provides alternative solvent systems for improved purification efficiency [28].

Column Chromatography and Advanced Separation

Gel permeation chromatography using Sephadex gels enables separation of azo dye sulfonates from colored impurities that resist conventional recrystallization [30]. This technique provides high resolution separation, with the capability to resolve up to eleven distinct bands from crude azo dye preparations [30]. The separation mechanism relies on adsorption to the gel matrix, with variations in gel cross-linking and electrolyte concentration affecting separation efficiency [30].

Silica gel column chromatography offers an alternative purification approach using ethyl acetate/petroleum ether solvent systems [6] [20]. The technique enables separation of the desired azo product from unreacted starting materials and side products formed during synthesis [20]. Gradient elution systems provide enhanced separation resolution for complex product mixtures [20].

Yield Optimization Strategies

Yield optimization in Disperse Red 13 synthesis involves careful control of reaction stoichiometry, temperature management, and purification recovery [6] [20]. The theoretical 1:1 molar ratio between the diazonium salt and coupling component requires precise measurement to avoid excess reagents that complicate purification [6].

Temperature control during both diazotization and coupling steps critically affects yield [32]. Excessive temperatures promote diazonium salt decomposition, reducing the available electrophile for coupling [32]. Conversely, insufficient temperature may result in incomplete diazotization or slow coupling kinetics [32].

The following table presents typical yield data and optimization parameters:

Process ParameterStandard ConditionsOptimized ConditionsYield Impact
Diazotization Temperature0-5°C0-2°C controlled5-8% improvement
Coupling pH4-65.5-6.5 optimized3-5% improvement
Reagent Stoichiometry1:1 molar1.05:1 slight excess2-4% improvement
Cooling RateRapid coolingControlled 1°C/min4-6% improvement
Purification Recovery70-80%85-90% optimizedOverall yield enhancement

XLogP3

4

Melting Point

133.0 °C

UNII

8GO3E3725A

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 59 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3180-81-2

General Manufacturing Information

Ethanol, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-: ACTIVE

Dates

Modify: 2023-08-15

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